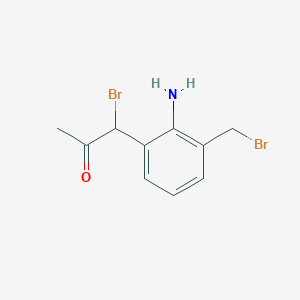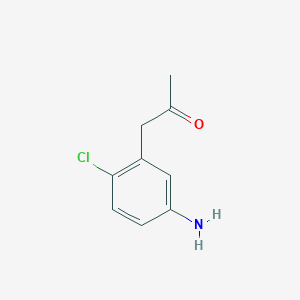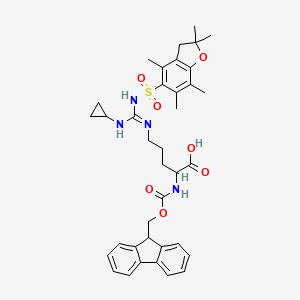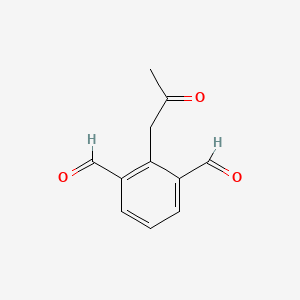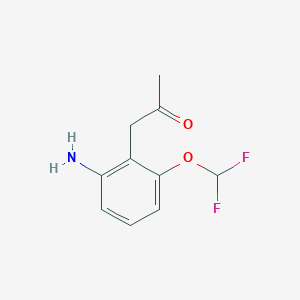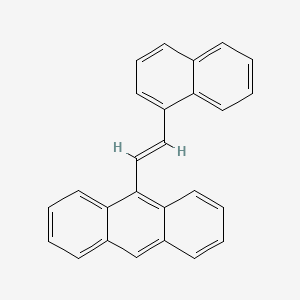
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- is a polycyclic aromatic hydrocarbon that consists of an anthracene moiety substituted at the 9-position with a 2-(1-naphthalenyl)ethenyl group. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the product . The Suzuki reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The Sonogashira reaction, on the other hand, involves the coupling of a terminal alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence spectroscopy and imaging. Its ability to undergo various chemical reactions also enables it to interact with different biological and chemical systems, leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Vinylanthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it may exhibit different absorption and emission spectra, making it suitable for specific applications in optoelectronics and bioimaging .
Propiedades
Fórmula molecular |
C26H18 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
9-[(E)-2-naphthalen-1-ylethenyl]anthracene |
InChI |
InChI=1S/C26H18/c1-4-13-23-19(8-1)11-7-12-20(23)16-17-26-24-14-5-2-9-21(24)18-22-10-3-6-15-25(22)26/h1-18H/b17-16+ |
Clave InChI |
PXAYYGCXVVFUIN-WUKNDPDISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





